![molecular formula C15H13N3O2S B057712 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol CAS No. 60477-38-5](/img/structure/B57712.png)

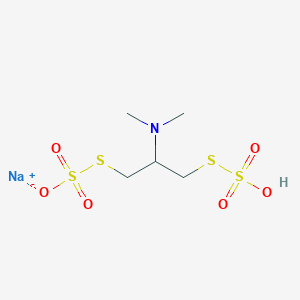

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol

Übersicht

Beschreibung

Cell-permeable transcriptional p53 inhibitor. Shows potent neuroprotective effects (ED50 = 30 nM, etoposide-induced cortical neuron death). Shows a 50% longer half-life than Pifithrin-α.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Verbindungen

Benzothiazolderivate, einschließlich “2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol”, wurden synthetisiert und auf ihre antituberkulösen Eigenschaften untersucht . Diese Verbindungen haben eine bessere Hemmwirkung gegen M. tuberculosis im Vergleich zu Standard-Referenzmedikamenten . Die Synthese dieser Derivate erfolgte über verschiedene Synthesewege, darunter Diazo-Kopplung, Knoevenagel-Kondensation, Biginelli-Reaktion, molekulare Hybridisierungstechniken, Mikrowellenbestrahlung und Eintopf-Mehrkomponentenreaktionen .

Antibakterielle Wirkstoffe

Benzothiazolderivate haben sich als potenzielle antibakterielle Wirkstoffe erwiesen . Es wurde festgestellt, dass sie verschiedene bakterielle Enzyme hemmen, wie z. B. Dihydroorotase, DNA-Gyrase, Uridindiphosphat-N-Acetyl-Enolpyruvylglucosaminreduktase (MurB), Peptiddeformylase, Aldosereduktase, Casdihydrofolatreduktase, Enoylacyl-Carrier-Protein-Reduktase, Dialkylglycindecarboxylase, Dehydrosqualensynthase, Dihydropteroatsynthase und Tyrosinkinase .

Antivirale Wirkstoffe

Benzothiazolderivate wurden als potenzielle antivirale Wirkstoffe identifiziert . Es wurden umfangreiche Hochdurchsatz-Antiviralscreenings durchgeführt, um Inhibitoren der viralen Protease und Inhibitoren der RNA-abhängigen RNA-Polymerase zu identifizieren .

Entzündungshemmende Aktivitäten

Aminobenzothiazolderivate wurden auf ihre entzündungshemmenden Aktivitäten untersucht .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, a benzothiazole derivative, are various enzymes involved in bacterial and cancer cell growth. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with these targets, inhibiting their activity and disrupting the normal biochemical processes within the cell. This leads to the inhibition of bacterial growth or cancer cell proliferation .

Biochemical Pathways

The affected pathways include those involved in DNA replication, cell wall synthesis, and various metabolic processes. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria or cancer cells .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth or cancer cell proliferation. This is due to the disruption of essential biochemical processes within these cells .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative.

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFNSEDROOHGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

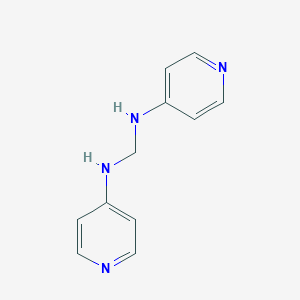

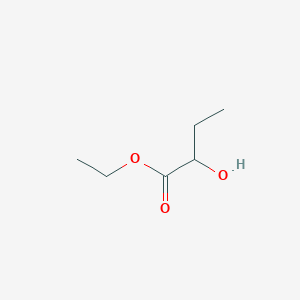

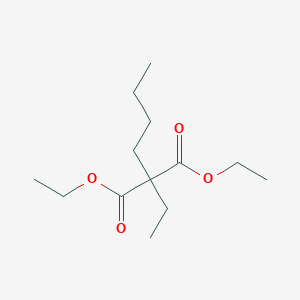

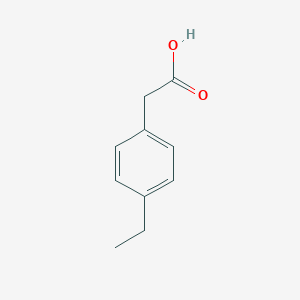

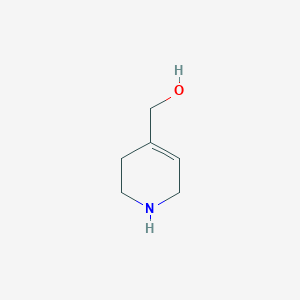

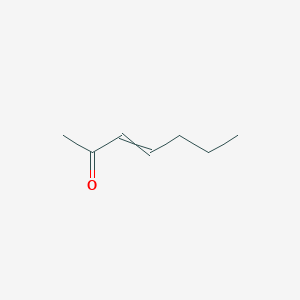

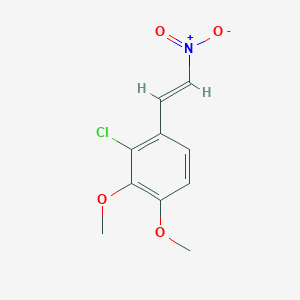

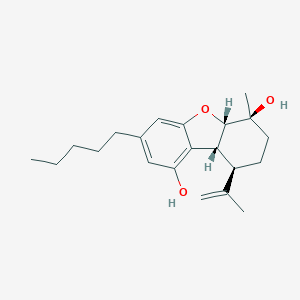

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

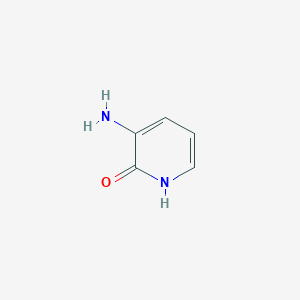

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)